molecular formula C12H20FN B2945516 1-(3-Fluoro-1-adamantyl)ethanamine CAS No. 2248308-18-9

1-(3-Fluoro-1-adamantyl)ethanamine

Cat. No.: B2945516
CAS No.: 2248308-18-9
M. Wt: 197.297
InChI Key: CMKAZSVBLPTEMY-UHFFFAOYSA-N
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Description

1-(3-Fluoro-1-adamantyl)ethanamine is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structural properties. The compound features a fluorine atom attached to the adamantane framework, which is further connected to an ethanamine group. This structural modification imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-1-adamantyl)ethanamine typically involves the functionalization of the adamantane core. One common method is the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride using a system of water and carbon tetrabromide in the presence of tungsten hexacarbonyl activated by pyridine . Another approach involves the use of second-order asymmetric transformation for the practical synthesis of α-amino acids, which can be adapted for the preparation of adamantane derivatives .

Industrial Production Methods

Industrial production of adamantane derivatives often employs catalytic processes to ensure high yields and purity. The use of concentrated sulfuric acid as a solvent in the preparation of 1-adamantane derivatives is one such method . These processes are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-1-adamantyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-adamantane ketones, while reduction can produce fluoro-adamantane amines.

Scientific Research Applications

1-(3-Fluoro-1-adamantyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)ethanamine: Lacks the fluorine atom, resulting in different chemical properties.

    1-(3-Chloro-1-adamantyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromo-1-adamantyl)ethanamine: Contains a bromine atom, leading to distinct reactivity.

Uniqueness

1-(3-Fluoro-1-adamantyl)ethanamine is unique due to the presence of the fluorine atom, which imparts enhanced stability, reactivity, and biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

1-(3-fluoro-1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAZSVBLPTEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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